Cellulose, 2-hydroxypropyl methyl ether

Catalog No.
S1799909
CAS No.
9004-65-3
M.F
C21H38N2OS
M. Wt
366.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cellulose, 2-hydroxypropyl methyl ether

CAS Number

9004-65-3

Product Name

Cellulose, 2-hydroxypropyl methyl ether

IUPAC Name

N'-hexadecylthiophene-2-carbohydrazide

Molecular Formula

C21H38N2OS

Molecular Weight

366.6 g/mol

InChI

InChI=1S/C21H38N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-22-23-21(24)20-17-16-19-25-20/h16-17,19,22H,2-15,18H2,1H3,(H,23,24)

InChI Key

HSHXDCVZWHOWCS-UHFFFAOYSA-N

SMILES

CC(CO)O.CO.COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO.N

Solubility

Swelling in water, producing a clear to opalescent, viscous, colloidal solution. Insoluble in ethanol

Synonyms

2-Hydroxypropyl Methyl Cellulose; 2-Hydroxypropyl Methyl Cellulose Ether; 40US; 60HD20000; 60MP4000; 60RT50; 60SH06; 60SH100; 60SH4000; 60SH4000F; 60SH5; 65SH-4000; 65SH5; 90SH100; 90SH100000; 90SH15000S; 90SH400; Accel R 100; BN 4; Benecel 324; Bene

Canonical SMILES

CCCCCCCCCCCCCCCCNNC(=O)C1=CC=CS1

Drug Delivery Systems

  • Controlled Release: One of the most widely studied applications of HPMC is in controlled-release drug delivery systems []. Its gelling properties allow for the sustained release of medication over time, improving treatment efficacy and reducing dosing frequency.
  • Mucoadhesion: HPMC's ability to adhere to mucous membranes makes it valuable in developing mucoadhesive drug delivery systems []. These systems can be designed to target specific areas of the body, such as the oral cavity or the eye, for enhanced localized drug delivery.
  • Nanoparticle-based formulations: Hypromellose is being explored for its potential in creating nanoparticle-based drug carriers []. These nanoparticles can improve the bioavailability of poorly soluble drugs and enable targeted drug delivery.

Excipient Functionality

Beyond its role in drug delivery systems, HPMC serves as a crucial excipient in various pharmaceutical research applications:

  • Tablet Binder: HPMC acts as a binding agent in tablet formulations, ensuring the cohesion of drug particles and other ingredients [].
  • Film Coating: Hypromellose is used to coat tablets, protecting them from moisture, light, and tampering, while also potentially masking unpleasant tastes [].
  • Thickening Agent: In liquid medication formulations, HPMC functions as a thickening agent, improving consistency and stability [].

Cellulose, 2-hydroxypropyl methyl ether, commonly known as hydroxypropyl methyl cellulose, is a semi-synthetic polymer derived from cellulose. It is produced by the modification of cellulose through the introduction of hydroxypropyl and methyl groups. This compound is characterized by its hygroscopic nature and is available in various forms, including white or off-white powders, granules, or fibers. Its chemical formula can be represented as [C6H7O2(OH)x(OCH3)y(OCH2CHOHCH3)z]n[C_6H_7O_2(OH)_x(OCH_3)_y(OCH_2CHOHCH_3)_z]_n, where the degree of substitution varies based on the specific application .

The mechanism of action of hypromellose depends on its application. Here are two notable examples:

  • Drug delivery: In pharmaceutical research, hypromellose is used as an excipient in tablets and capsules. It helps control the release rate of drugs by forming a matrix around the active ingredient that slowly dissolves []. The viscosity of hypromellose plays a crucial role in this process.
  • Artificial tears: Hypromellose is a key component in artificial tear formulations. It acts as a lubricant and thickener, mimicking the lubricating and moisture-retaining properties of natural tears []. The ability of hypromellose to form a viscous film on the eye's surface helps alleviate dryness and irritation.
  • Inhalation: Inhaling hypromellose dust may irritate the respiratory tract.
  • Combustibility: Hypromellose is combustible and can react vigorously with oxidizing agents [].

The primary chemical reaction involved in the synthesis of cellulose, 2-hydroxypropyl methyl ether, is the etherification of cellulose. This process typically involves treating cellulose with propylene oxide and an alkali, resulting in the substitution of hydroxyl groups with hydroxypropyl groups. The reaction can be summarized as follows:

  • Cellulose reacts with propylene oxide:
    Cellulose OH+C3H6OCellulose O CH2CHOHCH3+H2O\text{Cellulose OH}+\text{C}_3\text{H}_6\text{O}\rightarrow \text{Cellulose O CH}_2\text{CHOHCH}_3+\text{H}_2\text{O}

This reaction leads to the formation of hydroxypropyl groups attached to the cellulose backbone, enhancing its solubility and functional properties .

The synthesis of cellulose, 2-hydroxypropyl methyl ether involves several methods:

  • Alkali Treatment: Cellulose is treated with an alkali to activate hydroxyl groups.
  • Etherification: The activated cellulose is then reacted with propylene oxide under controlled conditions (temperature and pressure) to ensure proper substitution.
  • Purification: The product is purified through washing and drying processes to remove unreacted materials and by-products .

Cellulose, 2-hydroxypropyl methyl ether has a wide range of applications across various industries:

  • Pharmaceuticals: Used as a binder in tablets and as a thickening agent in liquid formulations.
  • Cosmetics: Functions as an emulsifier and stabilizer in creams, lotions, and shampoos.
  • Food Industry: Acts as a thickener and stabilizer in food products.
  • Construction: Utilized in cement-based products to improve workability and adhesion .

Studies on the interactions of cellulose, 2-hydroxypropyl methyl ether with other substances indicate its compatibility with various excipients used in pharmaceutical formulations. It has been shown to enhance the solubility of poorly soluble drugs when used in combination with other polymers or surfactants. Additionally, it has been investigated for its role in modifying drug release profiles from tablets .

Several compounds exhibit structural similarities to cellulose, 2-hydroxypropyl methyl ether. Here are some notable examples:

Compound NameStructure TypeUnique Features
Hydroxypropyl celluloseEther derivativeSoluble in both water and organic solvents
Methyl celluloseMethyl ether derivativePrimarily used as a thickening agent
Hydroxyethyl celluloseEther derivativeHigher water solubility compared to hydroxypropyl
Ethyl celluloseEther derivativeLess soluble than hydroxypropyl derivatives

The uniqueness of cellulose, 2-hydroxypropyl methyl ether lies in its balanced hydrophilic and hydrophobic characteristics, which provide it with versatile applications across different fields .

Molecular Architecture

The molecular architecture of cellulose, 2-hydroxypropyl methyl ether is characterized by a cellulose backbone consisting of repeating β-D-anhydroglucose units connected through β-1,4-glycosidic bonds [5] [36]. Each anhydroglucose unit contains three hydroxyl groups at the C-2, C-3, and C-6 positions that are available for substitution [5]. The etherification process introduces methyl groups and hydroxypropyl groups onto these hydroxyl positions through ether linkages [2] [3].

The basic repeating unit has a molecular formula that varies depending on the degree and type of substitution, with representative structures showing both methyl (-OCH₃) and hydroxypropyl (-OCH₂CH(OH)CH₃) substituents attached to the cellulose backbone [1] [4]. The polymer exhibits a complex molecular architecture where both hydroxypropyl and methyl groups are bound to the anhydrous glucose ring of cellulose by ether linkages [2].

The three-dimensional structure of the polymer chain is influenced by the distribution and density of substituent groups [15]. The presence of bulky hydroxypropyl groups creates steric hindrance that affects the overall chain conformation and intermolecular interactions [31]. The molecular weight of cellulose, 2-hydroxypropyl methyl ether can range from 23,000 to over 5,000,000 g/mol depending on manufacturing conditions and intended applications [20] [36].

Degree of Substitution and Molar Substitution

Molar substitution represents the average number of hydroxypropyl groups per anhydroglucose unit, which can exceed 3.0 due to the possibility of further etherification of hydroxyl groups within the hydroxypropyl substituents [5] [13]. Typical molar substitution values range from 0.1 to 1.0 for commercial products [13]. Specific research samples have been characterized with molar substitution values of 0.25 for hydroxypropyl groups [8] [20].

The relationship between degree of substitution and molar substitution significantly influences the polymer properties [9] [12]. Higher degree of substitution values result in reduced hydrogen bonding between cellulose molecules, leading to increased solubility and modified thermal gelation behavior [9]. The combination of degree of substitution and molar substitution parameters determines the overall hydrophilic character and solution behavior of the polymer [10] [12].

ParameterTypical RangeSpecific Research Examples
Degree of Substitution (methyl groups)1.3 - 2.11.9 [8]
Molar Substitution (hydroxypropyl groups)0.1 - 1.00.25 [8]
Molecular Weight (g/mol)23,000 - 5,000,00023,000 - 5,000,000 [20]

Methoxyl and Hydroxypropoxyl Content Ratios

The methoxyl and hydroxypropoxyl content ratios in cellulose, 2-hydroxypropyl methyl ether have significant effects on water solubility, water retention capacity, surface activity, and gel temperature properties [12]. Research indicates that high methoxyl content combined with low hydroxypropoxyl content results in enhanced water solubility, improved surface activity, and reduced gel temperature [12].

Conversely, appropriate increases in hydroxypropoxyl content with corresponding decreases in methoxyl content can elevate the gel temperature [12]. However, excessive hydroxypropoxyl content can lead to decreased gel temperature, reduced water solubility, and diminished surface activity, while simultaneously improving solubility in organic solvents [12].

The control and regulation of methoxyl and hydroxypropoxyl content ratios can be achieved through several manufacturing parameters [12]. The concentration of alkali used in the cellulose alkalization process directly affects the etherification efficiency and the proportion of different substituent groups [12]. Higher concentrations of alkali or increased amounts of base addition typically increase the methoxyl content of the final product [12].

Temperature variations during the etherification stage also influence the ratio of substituent groups [12]. The methylation and hydroxypropylation reactions require different reaction conditions and exhibit varying reaction rates [12]. Research has documented specific content ratios, with one study reporting 27.5% methoxy group content and 6.5% hydroxypropyl group content in water-soluble products [29].

Structural Characterization Methods

Nuclear Magnetic Resonance spectroscopy represents the most comprehensive technique for structural characterization of cellulose, 2-hydroxypropyl methyl ether [15] [17]. Carbon-13 Nuclear Magnetic Resonance provides quantitative determination of degree of substitution values and can distinguish between different substitution positions on the anhydroglucose units [15]. The technique enables identification of signals at specific chemical shift ranges, including 71-71.5 ppm for substituted C6 carbons and 60-61.5 ppm for all C6 carbons [15].

The complex signal patterns in the range of 79-86 ppm correspond to ring carbons (C2 and C3 of α and β-glucopyranoses), while signals in the 68-78 ppm region arise from methine and methylene carbons of hydroxypropoxyl groups [15]. Advanced Nuclear Magnetic Resonance techniques, including Dynamic Nuclear Polarization Magic Angle Spinning Nuclear Magnetic Resonance, have been introduced for characterizing cellulose ether compounds at natural isotopic abundance [18].

Fourier-transform infrared spectroscopy serves as an important complementary characterization method [16] [19]. The technique can identify functional groups and monitor changes in chemical structure during synthesis and processing [3]. Specific absorption bands provide information about the presence of substituents, with the most intense peak typically appearing at 1053 cm⁻¹, representing the glucose ring [19].

The ratio of peak intensities at 1452 cm⁻¹ (representing -C-H absorptions) to the peak at 1053 cm⁻¹ shows linear correlation with percent methylation determined by gas chromatography [19]. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy has been employed to investigate crystallinity changes and structural organization in polymer blends [16].

Additional characterization techniques include Raman spectroscopy, which provides information about relative crystallinity changes with varying hydroxypropyl content [19]. Size-exclusion chromatography and gel permeation chromatography are utilized to determine molecular weight distributions [17]. Comprehensive two-dimensional liquid chromatography has been developed for simultaneous characterization of size and compositional distributions [37].

Conformational Analysis in Solution

The conformational behavior of cellulose, 2-hydroxypropyl methyl ether in aqueous solution exhibits complex dependence on molecular weight and substitution patterns [20] [24]. Research using static light scattering, dynamic light scattering, and small-to-wide angle neutron scattering techniques has revealed that the polymer behaves as semiflexible rods with specific persistence lengths [20].

For molecular weights below 100,000 g/mol, the polymer exhibits relationships similar to rigid rod molecules, with radius of gyration proportional to molecular weight to the power of 1.0 and intrinsic viscosity proportional to molecular weight to the power of 1.7 [20]. However, at higher molecular weights, these exponents decrease to approximately 0.5, which is characteristic of flexible chain molecules [20].

The persistence length of cellulose, 2-hydroxypropyl methyl ether has been determined to be approximately 100 nm for molecular weights above 100,000 g/mol [20]. Particle form factors and average lengths are well described by rigid rod models for lower molecular weight samples and semiflexible rod models for higher molecular weight polymers [20].

Molecular modeling studies have provided insights into solvent-dependent conformational behavior [21]. The chain end-to-end distance varies with different solvents, ranging from 10.41 Å in acetic acid to 11.54 Å in 1-methyl-2-pyrrolidone [21]. These variations indicate that solvent quality affects polymer-solvent interactions and the degree of chain extension [21].

Small- and wide-angle neutron scattering analysis has revealed that both methylcellulose and hydroxypropyl methylcellulose samples exhibit form factors consistent with long, rigid rod particles [24]. The average diameters are approximately 0.8 nm for methylcellulose and 0.9 nm for hydroxypropyl methylcellulose [24]. The technique also identifies characteristic mean spacing distances of approximately 0.9 nm and 0.37 nm within the inner structure [24].

The addition of hydroxypropyl groups at molar substitution values as low as 0.25 effectively changes the particle structure compared to methylcellulose samples with similar degree of substitution values [20]. This structural modification results in the formation of folded hairpin-like elongated rigid rod structures for lower molecular weight samples [20].

The foundation of high-quality hydroxypropyl methylcellulose production begins with careful selection and preparation of cellulose-rich raw materials. The choice of raw material significantly influences the final product properties, including viscosity, purity, and performance characteristics [1] [2] [3].

Primary Raw Material Sources

Cotton linters represent the premium raw material choice for pharmaceutical and high-grade applications, containing 95-99% cellulose content [4] [5]. These short fibers remaining on cottonseed after ginning undergo mechanical crushing to achieve 80 mesh fineness, providing optimal surface area for subsequent chemical reactions [1] [6]. The high cellulose content and low impurity levels make cotton linters ideal for producing hydroxypropyl methylcellulose with superior viscosity and thermal stability [7].

Wood pulp serves as the most economically viable raw material for industrial-scale production, typically containing 85-95% cellulose [2] [3]. The pulping process involves chemical treatment to remove lignin and hemicellulose components, followed by bleaching to achieve the required purity standards [8] [9]. Wood pulp offers cost-effectiveness while maintaining adequate quality for construction and industrial applications [10].

Alternative sources including bacterial cellulose, cassava stems, and rice husk have been investigated for specialized applications [11] [12] [13]. Bacterial cellulose provides 98-99% purity but requires extensive purification processes [12]. Cassava stems contain approximately 56.82% alpha-cellulose and represent a sustainable option for regions with abundant agricultural waste [11].

Raw Material Preparation Protocols

The preparation sequence begins with mechanical size reduction to optimize fiber accessibility [1] [6]. Cotton linters undergo crushing and grinding to achieve uniform particle distribution, typically targeting 80 mesh fineness to maximize surface area contact during alkalinization [5] [14]. This size reduction facilitates uniform alkali penetration and subsequent etherification reactions [4].

Purification steps remove non-cellulosic components that could interfere with etherification reactions [8] [15]. Wood pulp requires delignification through alkaline treatment followed by chlorine dioxide bleaching to achieve alpha-cellulose content exceeding 90% [5] [16]. The purification process directly impacts the final product quality, with higher purity cellulose yielding hydroxypropyl methylcellulose with improved clarity and thermal stability [12].

Quality assessment protocols evaluate cellulose content, moisture levels, and impurity profiles [10] [17]. Analytical methods include alpha-cellulose determination, ash content analysis, and fiber length distribution measurements to ensure raw materials meet specification requirements [11] [15].

Alkaline Cellulose Preparation

Alkaline cellulose preparation constitutes a critical activation step that determines the accessibility and reactivity of cellulose hydroxyl groups for subsequent etherification reactions [18] [8] [19]. This mercerization process fundamentally alters the cellulose crystal structure, enabling efficient chemical modification [20] [21].

Alkalization Chemistry and Mechanisms

The mercerization process involves treating cellulose with concentrated sodium hydroxide solutions, typically ranging from 16-50% concentration [22] [18] [23]. The alkaline treatment disrupts intermolecular hydrogen bonds within the cellulose structure, causing fiber swelling and increased accessibility of hydroxyl groups [19] [21]. This swelling phenomenon increases the reactive surface area and facilitates uniform etherifying agent penetration [16] [24].

Optimal sodium hydroxide concentrations fall within the 30-40% range, providing maximum swelling efficiency while minimizing cellulose degradation [22] [19]. Higher concentrations enhance reactive site accessibility but may cause excessive fiber breakdown, while lower concentrations result in incomplete activation [18] [23]. The alkalization reaction is exothermic, with formation enthalpy values indicating energetically favorable cellulose-alkali interactions [19].

Process Parameters and Optimization

Temperature control during alkalization prevents thermal degradation while ensuring complete alkali penetration [18] [23]. Optimal temperatures range from 15-30°C, with 25°C providing the best balance between reaction efficiency and product stability [22] [19]. Lower temperatures extend processing times but preserve cellulose molecular weight, while elevated temperatures accelerate alkali penetration at the risk of polymer degradation [16].

Treatment duration significantly influences alkali cellulose quality, with typical processing times ranging from 1-72 hours depending on cellulose source and desired activation level [18] [22]. Extended treatment periods of 12-48 hours ensure complete fiber penetration and uniform alkalization throughout the cellulose matrix [23] [25]. The alkaline immersion method employs longer contact times to achieve superior product stability and reduced impurity levels [25].

The cellulose-to-sodium hydroxide ratio critically affects subsequent etherification efficiency [18] [26]. Optimal weight ratios of 1.2-1.8 provide sufficient alkali for complete activation while avoiding excessive alkali consumption [23] [26]. Higher ratios increase processing costs without proportional quality improvements, while lower ratios result in incomplete cellulose activation [22].

Alkali Cellulose Characteristics

Properly prepared alkali cellulose exhibits specific water content and alkalinity profiles that determine etherification reactivity [18] [23]. After pressing to remove excess alkali solution, optimal water content ranges from 15-20%, providing adequate moisture for subsequent reactions while preventing excessive dilution [22] [26]. The pressing operation removes free alkali while retaining bound hydroxide necessary for etherification [18].

Alkali cellulose aging effects influence final product properties through controlled atmospheric exposure [18] [23]. Aging periods of 24-72 hours allow redistribution of alkali and moisture, improving reaction uniformity during etherification [22]. This maturation process enhances the accessibility of reactive sites and contributes to more consistent substitution patterns [25].

Quality evaluation of alkali cellulose includes alkalinity determination through neutralization titration and moisture content analysis [26]. Properly prepared alkali cellulose should exhibit uniform swelling, appropriate alkalinity levels, and suitable moisture content for optimal etherification performance [18] [23].

Etherification Reactions

The etherification stage represents the core chemical transformation where alkali cellulose undergoes substitution reactions to introduce methyl and hydroxypropyl groups onto the cellulose backbone [8] [27] [9]. These modifications fundamentally alter the polymer's solubility, thermal properties, and functional characteristics [3] [28].

Methylation Process

Methylation involves the nucleophilic substitution of cellulose hydroxyl groups with methyl groups using methyl chloride as the primary etherifying agent [29] [30]. This reaction proceeds through a Williamson ether synthesis mechanism under alkaline conditions [8] [27].

Chemical Mechanism and Kinetics

The methylation reaction follows second-order kinetics with methyl chloride acting as the electrophilic substrate [29] [31]. Activated hydroxyl groups on alkali cellulose attack the carbon atom of methyl chloride, displacing chloride ions and forming stable carbon-oxygen ether bonds [30]. The reaction proceeds preferentially at C2 and C6 positions of the anhydroglucose unit, with C3 substitution occurring at higher degrees of methylation [12] [32].

Reaction stoichiometry requires approximately 0.25-0.4 parts methyl chloride per part cellulose to achieve commercially viable substitution levels [29]. The molar ratio of methyl chloride to alkali metal hydroxide typically ranges from 0.9-1.5, with optimal ratios of 1.0-1.4 providing efficient reagent utilization while minimizing byproduct formation [26].

Process Conditions and Control

Methylation reactions require elevated temperatures and pressures due to the volatile nature of methyl chloride [29] [33]. Typical reaction temperatures range from 50-130°C, with 80-110°C providing optimal reaction rates while maintaining product stability [31] [26]. Pressure requirements of 1.7-1.9 MPa contain the volatile methyl chloride and maintain liquid-phase reaction conditions [1] [22].

Reaction duration varies from 8-24 hours depending on target substitution levels and process conditions [29] [26]. Shorter reaction times of 8-10 hours produce lower substitution products suitable for specific applications, while extended periods of 20-24 hours achieve higher substitution degrees required for pharmaceutical applications [29] [31].

Temperature programming during methylation influences substitution uniformity and product quality [29] [26]. Initial reaction temperatures of 40-90°C during reagent addition prevent excessive heat generation, followed by elevation to 70-120°C for the main reaction period [26]. This controlled heating profile ensures uniform reagent distribution and prevents localized overheating [31].

Substitution Patterns and Product Quality

Degree of substitution values for methylation typically range from 1.3-2.2, corresponding to methoxyl content of 6-13% by weight [29] [12]. Higher substitution levels improve water solubility but increase production costs and may alter thermal properties [29] [30]. Optimal substitution ranges of 1.8-2.0 provide excellent solubility characteristics while maintaining cost-effectiveness [34] [12].

Methylation selectivity favors primary hydroxyl groups at C6 position, followed by secondary hydroxyls at C2 and C3 [12] [32]. This substitution pattern influences the final product's solubility profile and thermal gelation characteristics [34] [35]. Uniform substitution distribution requires careful control of reaction conditions and adequate mixing throughout the methylation period [29] [31].

Hydroxypropylation Process

Hydroxypropylation introduces 2-hydroxypropyl groups through ring-opening reactions with propylene oxide, enhancing water solubility and providing unique thermal properties [3] [36] [37]. This modification creates branch points that can undergo further substitution, leading to complex molecular architectures [38] [39].

Reaction Mechanism and Chemistry

Propylene oxide reacts with cellulose hydroxyl groups through nucleophilic attack on the epoxide ring [3] [36]. The ring-opening mechanism creates new hydroxyl groups that can undergo additional substitution reactions, enabling molar substitution values exceeding the theoretical maximum of three substituents per glucose unit [38] [37]. This cascade reaction capability distinguishes hydroxypropylation from simple alkylation processes [39].

The reaction proceeds under alkaline conditions with sodium hydroxide serving as both activating agent and catalyst [3] [9]. Propylene oxide consumption follows first-order kinetics with respect to available hydroxyl groups, while the rate depends on alkali concentration and temperature [36]. Optimal propylene oxide loading ranges from 1.60-2.90 weight ratio to cellulose, providing adequate substitution while minimizing side reactions [26].

Process Parameters and Optimization

Hydroxypropylation occurs under milder conditions compared to methylation, with temperatures ranging from 30-100°C [3] [36]. Optimal reaction temperatures of 50-85°C provide adequate reaction rates while preventing excessive propylene oxide polymerization [26]. Lower temperatures extend reaction times but improve substitution uniformity [36].

Pressure requirements depend on temperature and propylene oxide volatility, typically ranging from 1.0-2.0 MPa [22] [3]. Controlled pressure maintenance ensures liquid-phase reaction conditions and prevents propylene oxide loss through vaporization [36] [26]. Reaction vessels require efficient mixing systems to distribute the viscous propylene oxide throughout the cellulose matrix [36].

Reaction duration for hydroxypropylation varies from 1-6 hours, significantly shorter than methylation processes [3] [36]. The rapid reaction kinetics result from the high reactivity of propylene oxide and favorable ring-opening thermodynamics [37] [39]. Extended reaction times may lead to excessive side reactions and polymer degradation [36].

Substitution Control and Product Properties

Molar substitution values for hydroxypropylation typically range from 0.1-1.0, corresponding to varying degrees of chain extension [34] [38]. Lower substitution levels of 0.1-0.3 provide basic solubility enhancement, while higher levels of 0.5-1.0 offer improved thermal stability and unique gelation properties [37] [40]. The ability to achieve molar substitution values greater than 3.0 through sequential substitution reactions distinguishes hydroxypropyl cellulose from other cellulose ethers [38].

Product quality depends on substitution uniformity and molecular weight distribution [36] [26]. Controlled reaction conditions minimize side reactions such as propylene oxide polymerization and cellulose degradation [36]. Optimal products exhibit narrow molecular weight distributions and uniform substitution patterns that enhance performance characteristics [34] [40].

Industrial Production Technologies

Modern industrial production of hydroxypropyl methylcellulose employs sophisticated reactor systems and process control technologies to achieve consistent quality and high production efficiency [1] [2] [41]. The evolution from batch to continuous processing represents a significant advancement in manufacturing capability [42] [43].

Conventional Synthesis Routes

Traditional batch processing remains the dominant production method for hydroxypropyl methylcellulose manufacturing, utilizing stirred reactor systems with precise temperature and pressure control [1] [22]. These established processes provide flexibility for product grade variations while maintaining proven quality standards [2] [10].

Reactor Design and Configuration

Conventional synthesis employs horizontal reactors equipped with high-efficiency stirring systems to ensure uniform mixing of viscous reaction masses [1] [44]. Reactor volumes typically range from 500 liters for pilot operations to 50,000 liters for commercial production [22] [41]. The reactor design incorporates heating and cooling jackets for precise temperature control throughout the reaction sequence [26].

Stirring mechanisms utilize specialized impeller designs capable of handling high-viscosity materials during etherification [1] [44]. Plough-type shovel blade mixers provide effective mixing while mechanically disintegrating cellulose fibers during reaction [26]. The stirring system must maintain adequate mixing throughout the reaction as product viscosity increases [22] [44].

Pressure vessels require corrosion-resistant construction to withstand alkaline conditions and chloride-containing environments [1] [31]. Reactor materials typically employ stainless steel or specialized alloys designed for extended service life under harsh chemical conditions [22]. Pressure ratings accommodate the autogenous pressures generated by volatile etherifying agents [29] [26].

Process Control Systems

Temperature monitoring and control systems maintain optimal reaction conditions throughout the synthesis sequence [1] [22]. Multi-zone temperature control allows independent heating of different reactor sections, accommodating the varying thermal requirements during alkalinization and etherification [26]. Automated control systems respond to temperature deviations within seconds to prevent product quality variations [45].

Pressure management systems control the addition and removal of volatile reagents while maintaining safe operating conditions [22] [26]. Automated pressure relief systems prevent over-pressurization while preserving valuable etherifying agents [29]. Real-time pressure monitoring enables precise control of reaction kinetics through pressure modulation [1].

Advanced process analytical technology integration provides real-time monitoring of reaction progress and product quality [46] [45]. Inline viscometry, temperature profiling, and chemical composition analysis enable immediate process adjustments to maintain specification compliance [47]. These systems reduce batch-to-batch variability and improve overall production efficiency [17].

Production Capacity and Economics

Conventional batch systems typically achieve annual capacities ranging from 5,000-20,000 tons depending on reactor size and operating schedules [2] [41]. Production economics favor larger reactor systems that maximize batch size while minimizing fixed costs per unit output [10]. Typical batch cycles require 24-48 hours including reaction time, product recovery, and equipment cleaning [1] [22].

Economic optimization balances reactor utilization against product quality requirements [10] [17]. Higher throughput operation may compromise product uniformity, while conservative processing ensures quality at reduced productivity [22]. Market demand for consistent quality drives many manufacturers toward proven conventional processes despite potential efficiency gains from alternative methods [2].

Two-Step Etherification Methods

Two-step etherification processes separate methylation and hydroxypropylation reactions into sequential operations, providing enhanced control over substitution patterns and product properties [1] [22] [48]. This approach enables precise tailoring of degree of substitution and molar substitution values to meet specific application requirements [28] [26].

Sequential Reaction Strategy

The two-step approach typically begins with methylation to establish the primary substitution pattern, followed by hydroxypropylation to introduce desired water solubility and thermal properties [22] [48]. This sequence allows independent optimization of each reaction stage, potentially improving overall product quality [28] [26]. Alternative sequences with hydroxypropylation first may be employed for specialized products requiring specific substitution distributions [48].

Intermediate product isolation between reaction steps enables quality verification and process adjustment before proceeding to the second stage [26] [48]. This checkpoint reduces the risk of producing off-specification material and provides opportunities for product stream blending to achieve target properties [22]. Intermediate storage also provides operational flexibility for scheduling and inventory management [28].

Process Advantages and Limitations

Two-step processing provides superior control over substitution patterns compared to simultaneous etherification [22] [26]. Independent optimization of methylation and hydroxypropylation conditions enables precise targeting of degree of substitution and molar substitution values [48]. This control capability proves particularly valuable for pharmaceutical applications requiring tight specification compliance [40].

Enhanced product uniformity results from the sequential approach, as each reaction stage can be optimized for specific substitution chemistry [26] [48]. Reduced side reactions and improved substitution selectivity contribute to higher product purity and more predictable performance characteristics [22]. Quality improvements justify the increased processing complexity for high-value applications [28].

Processing complexity and extended cycle times represent the primary limitations of two-step methods [22] [48]. Additional equipment requirements for intermediate product handling increase capital investment and operating costs [26]. Extended processing time reduces overall plant productivity compared to single-step alternatives [28].

Quality Control and Optimization

Analytical monitoring between reaction stages enables real-time process optimization and quality assurance [26] [47]. Intermediate product analysis provides feedback for adjusting second-stage reaction conditions to achieve target final properties [48]. This adaptive control capability significantly improves batch-to-batch consistency [22].

Statistical process control methodologies optimize reaction conditions for each stage independently, maximizing overall process efficiency [17] [45]. Design of experiments approaches identify optimal temperature, pressure, and reagent addition profiles for each reaction step [26]. These optimization efforts typically improve yield and reduce reagent consumption [48].

Continuous Production Systems

Continuous manufacturing represents the most advanced approach to hydroxypropyl methylcellulose production, offering significant advantages in product consistency, resource efficiency, and environmental performance [49] [42] [43]. These systems integrate multiple process steps into seamless production lines with real-time quality control [41] [50].

Continuous Process Design

Continuous systems employ series reactor configurations that process cellulose through sequential alkalinization, etherification, and purification stages [43] [41]. Feed systems provide precise control over raw material introduction rates while maintaining steady-state operation throughout the production line [42]. Automated material handling eliminates manual intervention and reduces contamination risks [50].

Reactor design for continuous operation utilizes plug flow or continuous stirred tank reactor configurations optimized for cellulose etherification chemistry [44] [43]. Heat and mass transfer optimization ensures uniform reaction conditions throughout each reactor stage [41]. Advanced mixing systems maintain product homogeneity while accommodating the changing rheological properties during reaction [50].

Process integration enables heat recovery and solvent recycling that significantly improve energy efficiency compared to batch operations [43] [41]. Continuous distillation systems recover etherifying agents and solvents for recycling, reducing raw material consumption and waste generation [50]. These efficiency improvements often justify the higher capital investment required for continuous systems [42].

Advanced Process Control

Real-time analytical systems monitor product quality throughout the continuous production line, enabling immediate process adjustments to maintain specifications [49] [46]. Process analytical technology includes inline viscometry, spectroscopic analysis, and molecular weight determination [47] [45]. These measurements provide feedback for automated control systems that adjust reaction conditions within seconds [42].

Predictive control algorithms anticipate process disturbances and preemptively adjust operating conditions to maintain product quality [46] [45]. Machine learning systems analyze historical data to identify optimal operating windows and predict quality variations [46]. These advanced control capabilities achieve product consistency surpassing batch manufacturing [49] [42].

Statistical quality control systems monitor process capability and identify trends that might indicate equipment degradation or process drift [17] [45]. Continuous monitoring enables preventive maintenance scheduling that minimizes unplanned shutdowns [46]. Quality management systems ensure full traceability throughout the production process [41].

Capacity and Sustainability Benefits

Continuous production systems achieve significantly higher capacities than batch alternatives, with modern plants producing 20,000-75,000 tons annually [41] [50]. The elimination of batch cycling time and improved equipment utilization contribute to these capacity advantages [42] [43]. Continuous operation also provides more consistent product supply to meet market demands [50].

Environmental benefits include reduced energy consumption through heat integration and improved solvent recovery efficiency [43] [41]. Continuous processes typically achieve 95-98% solvent recovery compared to 85-90% for batch operations [50]. Reduced waste generation and improved resource efficiency contribute to overall sustainability improvements [42].

Economic analysis indicates favorable returns for continuous systems despite higher capital investment requirements [49] [42]. Reduced operating costs through improved efficiency and consistency often provide payback periods of 3-5 years [41]. Market trends toward larger production volumes favor continuous processing investment [50].

Purification and Finishing Operations

The purification and finishing stages transform crude hydroxypropyl methylcellulose into refined products meeting stringent quality specifications for diverse applications [2] [51] [52]. These operations remove reaction byproducts, unreacted chemicals, and ensure consistent particle size distribution [17] [53].

Neutralization and Washing Processes

Neutralization removes excess alkali and terminates etherification reactions through controlled acid addition [2] [8] [52]. Typical neutralizing agents include acetic acid, hydrochloric acid, or sulfuric acid, selected based on final product purity requirements [12] [13]. The neutralization process requires careful pH control to achieve target specifications while avoiding product degradation [51] [54].

Washing operations remove residual salts, unreacted reagents, and reaction byproducts through multiple water extraction stages [2] [52] [53]. Counter-current washing systems maximize purification efficiency while minimizing water consumption [51] [17]. Typical washing sequences involve 3-5 stages with increasing water purity to achieve final conductivity specifications below 100 microsiemens [54].

Hot water washing at temperatures of 60-80°C improves dissolution of ionic impurities and enhances purification efficiency [2] [26]. Temperature control prevents excessive polymer swelling while maintaining adequate mass transfer rates [51] [52]. Filtration systems separate the purified polymer from wash solutions throughout the purification sequence [53].

Dehydration and Drying Technologies

Mechanical dehydration through filtration or centrifugation removes bulk water content before thermal drying [2] [51] [52]. Filter press systems achieve moisture contents of 40-60% while preserving product integrity [53]. Centrifugal dehydration provides alternative approaches for products requiring gentler handling [52].

Thermal drying operations utilize spray drying, fluidized bed drying, or vacuum drying depending on product specifications and production scale [2] [51] [52]. Spray drying produces uniform particle distributions with excellent flowability characteristics [52] [53]. Inlet temperatures of 150-200°C and outlet temperatures of 80-100°C provide optimal drying efficiency while preventing thermal degradation [51].

Vacuum drying systems operate at reduced temperatures to preserve heat-sensitive products while achieving low moisture specifications [2] [53]. Operating pressures of 50-100 mbar enable drying at temperatures below 60°C, suitable for pharmaceutical applications [52]. Extended drying times of 12-24 hours achieve moisture contents below 1% while maintaining product quality [51].

Particle Size Control and Classification

Grinding and milling operations reduce particle size to meet application requirements and improve dissolution characteristics [2] [51] [10]. Impact mills, pin mills, and jet mills provide different particle size distributions suitable for various end uses [52] [53]. Pharmaceutical applications typically require fine particles below 100 mesh, while construction applications utilize coarser grades [10].

Classification systems separate products into specific particle size ranges through screening or air classification [2] [10] [52]. Vibrating screen systems provide precise size separation for construction applications requiring specific flow characteristics [51]. Air classification enables fine particle separation for pharmaceutical applications requiring uniform dissolution rates [53].

Quality control during particle size reduction monitors particle distribution, bulk density, and flowability characteristics [10] [17] [52]. Laser diffraction analysis provides precise particle size distribution measurements for specification compliance [51]. Bulk density measurements ensure consistent product handling characteristics [53].

Quality Assurance and Packaging

Final quality control testing verifies viscosity, degree of substitution, purity, and microbiological specifications [2] [51] [17]. Viscosity measurements using standardized methods ensure product performance consistency [10] [53]. Chemical analysis confirms substitution levels and identifies any residual impurities [52].

Packaging systems protect product quality during storage and transportation while providing convenient handling for end users [2] [10] [53]. Moisture-resistant packaging prevents hygroscopic absorption that could affect viscosity and performance [51] [52]. Packaging sizes range from laboratory quantities of 1-25 kg to industrial bulk bags of 500-1000 kg [10].

Traceability systems maintain complete production records linking final products to raw material lots and processing conditions [17] [41]. Electronic data management systems provide rapid access to quality data and enable prompt response to customer inquiries [45]. These systems support regulatory compliance and facilitate continuous improvement initiatives [53].

Recent Advancements in Synthesis Methodologies

Contemporary research in cellulose etherification focuses on developing more sustainable, efficient, and selective synthesis approaches that address environmental concerns while improving product performance [55] [56] [57]. These innovations span green chemistry applications, novel catalytic systems, and advanced process technologies [58] [59] [60].

Green Chemistry Approaches

Recent developments emphasize environmentally benign solvents and reagents that reduce the environmental footprint of cellulose etherification [55] [56] [59]. Ionic liquid systems enable cellulose dissolution and modification under mild conditions, eliminating the need for harsh alkaline treatments [55]. These solvents provide improved selectivity and enable novel substitution patterns not achievable through conventional methods [56].

Organic carbonate solvents offer sustainable alternatives to traditional etherifying agents while providing enhanced thermal stability in the resulting products [55]. Propylene carbonate and diethyl carbonate function as transesterification agents that improve polymer properties at elevated temperatures [55]. These modifications address limitations of conventional cellulose ethers in high-temperature applications [55].

Enzymatic catalysis represents an emerging approach for selective cellulose modification under mild conditions [58]. Enzyme systems provide exquisite selectivity for specific hydroxyl positions, enabling regioselective substitution patterns [61]. This approach offers potential for producing cellulose ethers with precisely controlled substitution distributions [58].

Click Chemistry Applications

Hydroxyl-yne click reactions provide efficient and sustainable routes for cellulose functionalization under mild conditions [56] [57]. These reactions proceed at room temperature with high efficiency, achieving over 80% substitution within five minutes [56]. The mild reaction conditions preserve cellulose molecular weight while introducing diverse functional groups [57].

One-pot synthesis methods combine etherification and crosslinking reactions to produce materials with enhanced mechanical properties [57]. These approaches utilize conjugated double bonds formed during click reactions to enable photo-crosslinking during synthesis [57]. The resulting materials exhibit improved stress resistance and solvent stability compared to conventional products [57].

Advanced click chemistry methodologies enable introduction of functional groups not accessible through traditional etherification [56] [57]. Phenyl propylene ketone derivatives provide ultraviolet blocking properties and fluorescence characteristics while maintaining water solubility [56]. These functionalized cellulose ethers expand application possibilities into advanced materials [57].

Process Intensification Technologies

Microreactor systems enable precise control over reaction conditions while providing enhanced safety for volatile reagent handling [33]. These systems offer improved heat and mass transfer that enables more efficient utilization of etherifying agents [33]. Microreactor technology also facilitates continuous production of specialty grades with tight specification control [33].

Continuous manufacturing advances focus on integrating analytical technologies for real-time quality control [43] [46]. Advanced sensor systems monitor product properties throughout the production line, enabling immediate process adjustments [46] [45]. These capabilities significantly improve product consistency while reducing waste and energy consumption [43].

Automation and artificial intelligence applications optimize process conditions and predict quality variations [46] [45]. Machine learning algorithms analyze production data to identify optimal operating windows and prevent quality excursions [46]. These systems enable operation closer to specification limits while maintaining quality assurance [45].

Novel Etherification Strategies

Alternative etherifying agents provide access to cellulose ethers with unique properties not achievable through conventional methylation and hydroxypropylation [62] [60]. Levulinate substitution creates longer carbon chain analogs with enhanced performance characteristics [62]. Glycidol etherification offers sustainable routes to functional cellulose ethers under mild conditions [60].

Regioselective synthesis methods enable precise control over substitution patterns through protected intermediate chemistry [61]. Trityl protection strategies allow selective modification of specific hydroxyl positions followed by controlled deprotection [61]. These approaches provide access to cellulose ethers with tailored substitution distributions [61].

Homogeneous synthesis systems utilizing advanced solvent systems enable uniform substitution and improved product quality [63] [57]. These methods avoid the mass transfer limitations inherent in heterogeneous systems while providing better control over molecular weight distribution [63]. The resulting products exhibit enhanced performance characteristics and more predictable properties [57].

Future Research Directions

Emerging research focuses on developing completely sustainable synthesis routes using renewable feedstocks and green chemistry principles [59] [58]. Photo-activation methods for selective carbon-hydrogen bond functionalization represent promising approaches for mild cellulose modification [59]. These methods could eliminate the need for harsh chemical pretreatments while providing access to novel substitution patterns [59].

Advanced characterization methodologies enable detailed analysis of substitution patterns and molecular architecture [47]. Mass spectrometry techniques provide monomer-level compositional analysis that guides synthesis optimization [47]. These analytical capabilities support development of cellulose ethers with precisely controlled properties [47].

Smart material applications explore responsive cellulose ethers that change properties in response to environmental stimuli [64]. Temperature-responsive systems and pH-sensitive materials expand application possibilities into advanced technologies [64]. Three-dimensional printing applications utilize cellulose ethers as sustainable alternatives to petroleum-based polymers [64].

Physical Description

Slightly hygroscopic white or slightly yellowish or greyish odourless and tasteless, granular or fibrous powder

XLogP3

8.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

366.27048501 g/mol

Monoisotopic Mass

366.27048501 g/mol

Heavy Atom Count

25

Use Classification

Food additives

General Manufacturing Information

Cellulose, 2-hydroxypropyl methyl ether: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

de Silva DJ, Olver JM (July 2005). "Hydroxypropyl methylcellulose (HPMC) lubricant facilitates insertion of porous spherical orbital implants". Ophthal Plast Reconstr Surg. 21 (4): 301–2. doi:10.1097/01.iop.0000170417.19223.6c. PMID 16052145.

Williams RO, Sykora MA, Mahaguna V (2001). "Method to recover a lipophilic drug from hydroxypropyl methylcellulose matrix tablets". AAPS PharmSciTech. 2 (2): 29–37. doi:10.1208/pt020208. PMC 2750474. PMID 14727883.

NOSB TAP Review Compiled by OMRI: Hydroxypropyl Methylcellulose

Safety data for hydroxypropyl methyl cellulose[permanent dead link]

Example properties and applications of hydroxypropyl methyl cellulose

[1] Archived December 31, 2008, at the Wayback Machine

"About Us". Dow.com. Archived from the original on 2013-01-04. Retrieved 2013-01-01.

US Pat. No. 5,679,713

Koroloff N, Boots R, Lipman J, Thomas P, Rickard C, Coyer F (June 2004). "A randomised controlled study of the efficacy of hypromellose and Lacri-Lube combination versus polyethylene/Cling wrap to prevent corneal epithelial breakdown in the semiconscious intensive care patient" (PDF). Intensive Care Med. 30 (6): 1122–6. doi:10.1007/s00134-004-2203-y. PMID 15014864. S2CID 28523038.

Ali Nokhodchi; Shaista Raja; Pryia Patel; Kofi Asare-Addo (Nov 2012). "The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems". Bioimpact. 2 (4): 175–87. doi:10.5681/bi.2012.027. PMC 3648939. PMID 23678458.

Weiner, Myra L.; Lois A. Kotkoskie (1999). Excipient Toxicity and Safety. p. 8. ISBN 9780824782108.

Reddy, Indra K.; Riz̤ā Miḥvar (2004). Chirality in Drug Design and Development. p. 21. ISBN 9780824750626.

Niazi, Sarfaraz (2004). Handbook of Pharmaceutical Manufacturing Formulations. pp. 275–276. ISBN 9780849317460.

Explore Compound Types